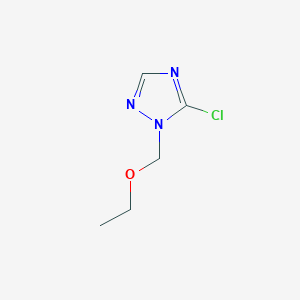
6-((4-(2,5-dimethylphenyl)-5-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-((4-(2,5-dimethylphenyl)-5-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C23H28N6O3S and its molecular weight is 468.58. The purity is usually 95%.
BenchChem offers high-quality 6-((4-(2,5-dimethylphenyl)-5-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-((4-(2,5-dimethylphenyl)-5-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
6-((4-(2,5-Dimethylphenyl)-5-((2-(4-Methylpiperidin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione, due to its complex structure, finds relevance in the field of heterocyclic chemistry where its synthesis and the exploration of its chemical properties are of interest. The compound's structure suggests it may be related to or could participate in reactions typical for pyrimidine derivatives, including but not limited to, synthesis via multi-component reactions, ring closure processes, and interactions with various reagents to form novel heterocyclic compounds. For instance, studies on the synthesis of pyridine-pyrimidines and their derivatives highlight the utility of pyrimidine as a core structure for developing novel compounds with potential applications in medicinal chemistry and material science (Rahmani et al., 2018).
Heterocyclic Chemistry and Material Science
In heterocyclic chemistry, pyrimidine derivatives are key structures for synthesizing a wide range of compounds with diverse biological and chemical properties. The multifaceted reactions involving pyrimidine units, including cyclization, substitution, and condensation reactions, allow for the creation of compounds with varied heterocyclic frameworks. These compounds are explored for their potential use in various fields, such as the development of novel pharmaceuticals, agrochemicals, and materials for electronic devices. The structural complexity and reactivity of compounds like 6-((4-(2,5-Dimethylphenyl)-5-((2-(4-Methylpiperidin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione make them suitable candidates for investigation in these areas. Research on similar pyrimidine derivatives has led to the discovery of new synthesis methods and the identification of compounds with novel properties, which could have implications for future technological advancements (Li et al., 2012).
Potential for Drug Discovery and Development
While the specific applications of 6-((4-(2,5-Dimethylphenyl)-5-((2-(4-Methylpiperidin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione in drug discovery and development are not detailed in the provided references, pyrimidine and its derivatives are widely recognized for their pharmacological significance. Pyrimidine-based compounds are investigated for their therapeutic potential across a range of diseases, including cancer, viral infections, and metabolic disorders. The structural modification of pyrimidine cores, through the introduction of various functional groups, plays a crucial role in enhancing the biological activity and specificity of these compounds. Research in this domain aims to identify novel pyrimidine-based drugs with improved efficacy and reduced side effects (El-Etrawy & Abdel-Rahman, 2010).
properties
IUPAC Name |
6-[[4-(2,5-dimethylphenyl)-5-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N6O3S/c1-14-6-8-28(9-7-14)21(31)13-33-23-27-26-19(11-17-12-20(30)25-22(32)24-17)29(23)18-10-15(2)4-5-16(18)3/h4-5,10,12,14H,6-9,11,13H2,1-3H3,(H2,24,25,30,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZYVKWIIRVBFND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CSC2=NN=C(N2C3=C(C=CC(=C3)C)C)CC4=CC(=O)NC(=O)N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-((4-(2,5-dimethylphenyl)-5-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-((3-methoxyphenethyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2604411.png)


![(2,4-dichlorophenyl)[7-(trifluoromethyl)-2,3,3a,4-tetrahydropyrrolo[1,2-a]quinoxalin-5(1H)-yl]methanone](/img/structure/B2604415.png)
![1-Prop-2-enoyl-N-[(2-pyrazol-1-ylphenyl)methyl]piperidine-4-carboxamide](/img/structure/B2604418.png)

![(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridin-4-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2604421.png)


![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-chlorobenzamide](/img/structure/B2604425.png)



![8-butyl-3-(3,4-dichlorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2604433.png)